Ethyl dodecanoate can be naturally found in palm kernel oil, coconut oil, and laurel oil []. It can also be synthesized from lauric acid (dodecanoic acid) and ethanol [].
In scientific research, ethyl dodecanoate has applications in several areas:
Ethyl dodecanoate has a linear structure consisting of two main parts:
This structure creates an amphiphilic molecule, having both water-loving (hydrophilic) and water-hating (hydrophobic) properties. This plays a role in its function as a penetration enhancer and an emollient [].
Ethyl dodecanoate can be synthesized through an esterification reaction between lauric acid and ethanol in the presence of an acid catalyst [].
CH3(CH2)10COOH (Lauric Acid) + CH3CH2OH (Ethanol) → CH3(CH2)10COOCH2CH3 (Ethyl Dodecanoate) + H2O (Water)
At high temperatures, ethyl dodecanoate can undergo hydrolysis to form lauric acid and ethanol [].
Due to the presence of the ester group, ethyl dodecanoate can participate in other reactions like transesterification, where it reacts with an alcohol (like methanol) to form a different ester and ethanol [].
The amphiphilic nature of ethyl dodecanoate allows it to interact with both the lipid bilayer of the skin and water-based formulations. This disrupts the skin barrier, facilitating the delivery of drugs through the skin [].
Ethyl dodecanoate helps retain moisture in the skin by forming a protective film on the surface, thus improving skin softness and smoothness [].
Ethyl dodecanoate is found naturally in various fruits and plants, including grapes (Vitis vinifera) and guava (Psidium guajava) []. It can also be produced synthetically through the esterification reaction between lauric acid and ethanol [].
Ethyl dodecanoate has various applications in scientific research, including: